Cas no 132561-36-5 ((4S)-chroman-4-ol)

(4S)-chroman-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA126-5G |
(4S)-chroman-4-ol |
132561-36-5 | 95% | 5g |
¥ 12,434.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA126-10G |
(4S)-chroman-4-ol |
132561-36-5 | 95% | 10g |
¥ 20,724.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA126-100MG |
(4S)-chroman-4-ol |
132561-36-5 | 95% | 100MG |
¥ 1,036.00 | 2023-04-07 | |
Enamine | EN300-69614-0.25g |
(4S)-3,4-dihydro-2H-1-benzopyran-4-ol |
132561-36-5 | 91% | 0.25g |
$431.0 | 2023-02-12 | |
1PlusChem | 1P0011AH-500mg |
2H-1-Benzopyran-4-ol, 3,4-dihydro-, (4S)- |
132561-36-5 | 91% | 500mg |
$902.00 | 2023-12-22 | |
1PlusChem | 1P0011AH-50mg |
2H-1-Benzopyran-4-ol, 3,4-dihydro-, (4S)- |
132561-36-5 | 91% | 50mg |
$303.00 | 2023-12-22 | |
A2B Chem LLC | AA47529-50mg |
2H-1-Benzopyran-4-ol, 3,4-dihydro-, (4S)- |
132561-36-5 | 91% | 50mg |
$248.00 | 2024-04-20 | |
Aaron | AR0011IT-1g |
2H-1-Benzopyran-4-ol, 3,4-dihydro-, (4S)- |
132561-36-5 | 91% | 1g |
$1223.00 | 2023-12-16 | |
Aaron | AR0011IT-50mg |
2H-1-Benzopyran-4-ol, 3,4-dihydro-, (4S)- |
132561-36-5 | 91% | 50mg |
$303.00 | 2023-12-16 | |
A2B Chem LLC | AA47529-5g |
2H-1-Benzopyran-4-ol, 3,4-dihydro-, (4S)- |
132561-36-5 | 91% | 5g |
$2693.00 | 2024-04-20 |
(4S)-chroman-4-ol 関連文献
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Derek R. Boyd,Narain D. Sharma,Nigel I. Bowers,Rosemary Boyle,John S. Harrison,Kyoung Lee,Timothy D. H. Bugg,David T. Gibson Org. Biomol. Chem. 2003 1 1298
(4S)-chroman-4-olに関する追加情報
Introduction to (4S)-Chroman-4-ol (CAS No. 132561-36-5)
(4S)-Chroman-4-ol, also known as CAS No. 132561-36-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the chromanol family, which is a class of organic compounds characterized by a chromane ring structure with hydroxyl groups attached. The (4S) configuration refers to the stereochemistry at the fourth carbon atom of the chromane ring, which plays a crucial role in determining the compound's physical and chemical properties.
The structure of (4S)-chroman-4-ol consists of a benzene ring fused with a tetrahydrofuran-like ring, where the hydroxyl group is located at the fourth position. This arrangement imparts unique electronic and steric properties to the molecule, making it a valuable substrate for various chemical reactions and applications. Recent studies have highlighted its potential in drug discovery, particularly in the development of antioxidants and neuroprotective agents.
One of the most notable aspects of (4S)-chroman-4-ol is its ability to act as a precursor for more complex chromanol derivatives. For instance, researchers have explored its use in synthesizing chromanols with additional functional groups, such as methyl or methoxy substituents. These derivatives have shown promising antioxidant activity, which is attributed to the ability of the chromane ring to stabilize free radicals through resonance and conjugation effects.
In terms of synthesis, (4S)-chroman-4-ol can be prepared via several routes, including oxidation of dihydroxybenzene derivatives or through intramolecular cyclization reactions. The stereochemistry at the fourth position is typically controlled using chiral catalysts or resolution techniques, ensuring high enantiomeric excess in the final product. This level of control over stereochemistry is essential for applications in pharmaceuticals, where chirality often dictates biological activity.
Recent advancements in analytical techniques have enabled researchers to study the properties of (4S)-chroman-4-ol in greater detail. For example, nuclear magnetic resonance (NMR) spectroscopy has been used to confirm the stereochemistry and purity of the compound, while mass spectrometry has provided insights into its fragmentation patterns during chemical reactions. These studies have not only enhanced our understanding of the compound's structure but also paved the way for its use in more sophisticated applications.
The biological activity of (4S)-chroman-4-ol has been a focal point of recent research efforts. In vitro experiments have demonstrated that this compound exhibits moderate antioxidant activity, which makes it a potential candidate for use in skincare products or dietary supplements. Furthermore, studies on cellular models have suggested that (4S)-chroman-4-ol may possess neuroprotective properties, particularly in relation to oxidative stress-induced neuronal damage.
In conclusion, (4S)-chroman-4-ol (CAS No. 132561-36-5) is a versatile compound with a wide range of potential applications in chemistry and pharmacology. Its unique structure and stereochemistry make it an invaluable tool for researchers seeking to develop novel therapeutic agents or advanced materials. As ongoing studies continue to uncover new insights into its properties and functions, it is likely that this compound will play an increasingly important role in both academic and industrial settings.
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